An In-depth Technical Guide to Iminostilbene-10,11-dihydrodiol: Structure, Properties, and Significance in Drug Metabolism
An In-depth Technical Guide to Iminostilbene-10,11-dihydrodiol: Structure, Properties, and Significance in Drug Metabolism
This guide provides a comprehensive technical overview of iminostilbene-10,11-dihydrodiol, a key metabolite in the biotransformation of several major pharmaceuticals. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical identity, metabolic origins, and the analytical methodologies crucial for its study. Our focus is on the underlying scientific principles and the practical application of this knowledge in a research and development context.
Introduction: The Significance of a Metabolite
Iminostilbene-10,11-dihydrodiol, also known as cis-10,11-Dihydro-5H-Dibenz[b,f]azepine-10,11-diol, is a significant metabolite of the widely prescribed anticonvulsant and mood stabilizer, carbamazepine.[1][2][3] While often considered an inactive detoxification product, its formation represents a critical pathway in the clearance of carbamazepine and its active epoxide intermediate. Understanding the chemical properties, metabolic fate, and analytical quantification of this diol is paramount for a complete pharmacokinetic and toxicological profiling of its parent compounds. This guide will provide the foundational knowledge and practical insights necessary for its comprehensive study.
Chemical Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of a molecule are fundamental to its biological interactions and analytical behavior.
Molecular Structure
Iminostilbene-10,11-dihydrodiol is a tricyclic compound featuring a dibenzo[b,f]azepine core. The key structural feature is the presence of two hydroxyl groups (-OH) on the 10 and 11 positions of the dihydroazepine ring. The most common isomer discussed in metabolic studies is the cis-diol.
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IUPAC Name: (5S,6R)-6,11-dihydro-5H-benzo[b][4]benzazepine-5,6-diol
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Chemical Formula: C₁₄H₁₃NO₂
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CAS Number: 56211-73-5
Physicochemical Data
A summary of the key physicochemical properties of iminostilbene-10,11-dihydrodiol is presented in Table 1. These properties are critical for designing extraction protocols, developing chromatographic separation methods, and understanding the molecule's distribution in biological systems.
| Property | Value | Source |
| Molecular Weight | 227.26 g/mol | PubChem[4] |
| Appearance | Beige to Off-white/Pale Yellow Solid | CymitQuimica, ChemicalBook |
| Melting Point | >128°C (decomposes) | ChemicalBook |
| Solubility | Soluble in Acetone, DMSO, Methanol | ChemicalBook |
| InChIKey | HMSCHZCENLAZOX-OKILXGFUSA-N | PubChem[4] |
Metabolic Pathway and Pharmacological Relevance
Iminostilbene-10,11-dihydrodiol is a downstream product of the metabolism of carbamazepine and its analogue, oxcarbazepine.[1] Its formation is a key step in the detoxification and elimination of these drugs.
The Carbamazepine Metabolic Pathway
The biotransformation of carbamazepine is a multi-step enzymatic process primarily occurring in the liver. The formation of the dihydrodiol is a two-step process:
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Epoxidation: Carbamazepine is first oxidized at the 10,11-double bond by cytochrome P450 enzymes, primarily CYP3A4, to form the pharmacologically active metabolite, carbamazepine-10,11-epoxide.[5][6]
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Hydrolysis: The epoxide intermediate is then hydrolyzed by the enzyme epoxide hydrolase to form the trans-10,11-dihydro-10,11-dihydroxycarbamazepine (a related diol).[1][6][7] While the trans isomer is a major urinary metabolite, the cis isomer is also formed.[3]
The following Graphviz diagram illustrates this critical metabolic conversion.
Caption: Metabolic conversion of carbamazepine to iminostilbene-10,11-dihydrodiol.
Pharmacological and Toxicological Profile
Iminostilbene-10,11-dihydrodiol is generally considered to be a pharmacologically inactive metabolite.[8] Its formation from the active and potentially toxic epoxide intermediate is a detoxification step. The primary toxicological concerns associated with carbamazepine therapy are typically linked to the parent drug and the epoxide metabolite.
However, according to the European Chemicals Agency (ECHA), the iminostilbene-10,11-dihydrodiol itself is classified with the following hazards:
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H317: May cause an allergic skin reaction.
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H410: Very toxic to aquatic life with long lasting effects.
These classifications underscore the importance of understanding the complete metabolic profile of a drug, as even "inactive" metabolites can possess their own intrinsic toxicological properties.
Synthesis and Preparation of a Reference Standard
The availability of a pure analytical standard is a prerequisite for accurate quantification in biological matrices. While not commercially available in all regions, a synthetic route can be devised based on established chemical principles.
Proposed Synthetic Pathway
A plausible synthesis of cis-iminostilbene-10,11-dihydrodiol can be achieved from the commercially available precursor, iminostilbene. This proposed two-step synthesis involves an initial oxidation to the epoxide, followed by hydrolysis.
Caption: Proposed two-step synthesis of cis-iminostilbene-10,11-dihydrodiol.
Exemplary Synthetic Protocol
The following protocol is a representative, conceptual procedure. Note: This is a hypothetical protocol and must be adapted and optimized under appropriate laboratory safety conditions.
Step 1: Epoxidation of Iminostilbene
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Dissolve iminostilbene in a suitable chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane dropwise to the cooled solution.
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Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude iminostilbene-10,11-epoxide.
Step 2: Hydrolysis of the Epoxide to the cis-Diol
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Dissolve the crude epoxide in a mixture of acetone and water.
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Add a catalytic amount of a dilute acid (e.g., 0.1 M sulfuric acid).
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Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
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After the reaction is complete, cool the mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure cis-iminostilbene-10,11-dihydrodiol.
Analytical Methodology for Quantification in Biological Matrices
Accurate and precise measurement of iminostilbene-10,11-dihydrodiol in complex biological samples like plasma or serum is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the method of choice.
Analytical Workflow
The general workflow for the analysis of iminostilbene-10,11-dihydrodiol from a plasma sample involves sample preparation, chromatographic separation, and detection.
Caption: Workflow for the quantification of iminostilbene-10,11-dihydrodiol in plasma.
Detailed HPLC Protocol
The following is a representative HPLC method for the quantification of iminostilbene-10,11-dihydrodiol in human plasma.[2][4]
1. Sample Preparation (Protein Precipitation)
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To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., 5-ethyl-5-p-tolylbarbituric acid in methanol).
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Add 600 µL of cold methanol to precipitate the plasma proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
2. HPLC Conditions
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Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 65:35 v/v).
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection: UV detection at 210 nm.
3. Quantification
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Construct a calibration curve using standards of known concentrations of iminostilbene-10,11-dihydrodiol prepared in a blank matrix.
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Calculate the peak area ratio of the analyte to the internal standard.
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Determine the concentration of the unknown samples by interpolating from the calibration curve.
This method should be fully validated according to regulatory guidelines for linearity, accuracy, precision, and sensitivity before its application in clinical or research studies.
Conclusion and Future Perspectives
Iminostilbene-10,11-dihydrodiol is a crucial metabolite in the disposition of carbamazepine. While often overlooked due to its pharmacological inactivity, its study is vital for a comprehensive understanding of the parent drug's metabolism, potential for drug-drug interactions, and overall safety profile. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers to further investigate the role of this diol in drug development and clinical therapeutics. Future research should focus on definitively characterizing its potential for idiosyncratic toxicity and its utility as a biomarker for specific metabolic pathway activities.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 119567, Iminostilbene-10,11-dihydrodiol." PubChem, [Link].
- Bellucci, G., et al. "The metabolism of carbamazepine in humans: steric course of the enzymatic hydrolysis of the 10,11-epoxide." Journal of Medicinal Chemistry, vol. 28, no. 4, 1985, pp. 531-5.
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Veeprho. "Iminostilbene-10,11-dihydrodiol | CAS 56211-73-5." Veeprho, [Link].
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- Gaillard, Y., and G. Pépin. "Carbamazepine Positives Due To 10,11-Dihydro-10-Hydroxycarbamazepine Breakdown in the GC/MS Injector Port." Federal Aviation Administration, Office of Aerospace Medicine, 2001.
- Al-Tannak, N. F., and O. A. Al-Majed. "Development and validation of an HPLC method for determination of carbamazepine in human plasma and applications to a therapeutic drug monitoring study." Journal of Pharmacy & Pharmaceutical Sciences, vol. 12, no. 2, 2009, pp. 244-52.
- Al-Za'abi, M., et al. "A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples." Journal of Chemical Reviews, vol. 2, no. 2, 2020, pp. 119-128.
- Gaertner, I., et al. "Systemic and presystemic conversion of carbamazepine to carbamazepine-10,11-epoxide during long term treatment." European Journal of Clinical Pharmacology, vol. 58, no. 5, 2002, pp. 341-6.
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Liu, H., and M. S. Delgado. "Reanalysis of Carbamazepine and Carbamazepine-Epoxide Pharmacokinetics after Multiple Dosing of Extended Release Formulation." University of Alberta, [Link].
- Gaikwad, V. L., et al. "Association of carbamazepine major metabolism and transport pathway gene polymorphisms and pharmacokinetics in patients with epilepsy." Pharmacogenomics, vol. 14, no. 1, 2013, pp. 59-71.
- Pearce, R. E., et al. "Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine." Drug Metabolism and Disposition, vol. 36, no. 8, 2008, pp. 1637-48.
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